5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside
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Overview
Description
5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside: is a chromogenic substrate used in various biochemical assays. It is particularly useful in histochemical and microbiological applications due to its ability to produce a colored product upon enzymatic hydrolysis. This compound is often employed to detect the presence of specific enzymes, such as β-glucosidase, in various biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside typically involves the reaction of 5-bromo-4-chloro-3-indoxyl with cellobiose under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in a stable form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside can undergo oxidation reactions, leading to the formation of colored products.
Common Reagents and Conditions:
Oxidizing Agents: Atmospheric oxygen or specific oxidizing agents can be used for oxidation reactions.
Enzymes: β-glucosidase is commonly used for hydrolysis reactions.
Major Products:
Oxidation Products: Colored indigo derivatives.
Hydrolysis Products: 5-Bromo-4-chloro-3-indoxyl and cellobiose.
Scientific Research Applications
Chemistry:
Biology:
- Employed in histochemical staining to visualize enzyme distribution in tissues .
- Used in microbiological assays to identify specific bacterial strains based on enzyme activity .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside involves its enzymatic hydrolysis by β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl, which subsequently undergoes oxidation to form a colored product. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
- 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl β-D-glucuronide sodium salt
- 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt
Uniqueness: 5-Bromo-4-chloro-3-indoxyl |A-D-cellobioside is unique due to its specific application in detecting β-glucosidase activity. Its ability to produce a distinct color change upon enzymatic hydrolysis makes it particularly valuable in various biochemical assays .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10-,13-,14+,15-,16-,17-,18-,19-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-QBUQATDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside enable the differentiation of Enterobacter sakazakii on the chromogenic agar, ESPM?
A1: ESPM utilizes two chromogenic substrates: 5-bromo-4-chloro-3-indoxyl-α-D-glucopyranoside and 5-bromo-4-chloro-3-indoxyl-β-D-cellobioside. [] While the exact mechanism of action is not detailed in the paper, it's likely that E. sakazakii possesses enzymes capable of cleaving these substrates. This cleavage releases the chromophore, resulting in the characteristic blue-black colonies observed on the ESPM. [] Other enteric organisms may lack the specific enzymes needed for this cleavage, leading to colonies with different colors or no color change. This difference in enzymatic activity allows for visual differentiation of E. sakazakii from other microorganisms.
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